2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a furan ring, a hydrazone linkage, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of a furan-2-carbaldehyde with a hydrazine derivative, followed by cyclization with a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Functionalized thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with specific molecular targets are of particular interest.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The furan ring and hydrazone linkage allow the compound to form hydrogen bonds and π-π interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE
- (2Z)-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z)-2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE lies in its combination of a furan ring with a thiazolidinone core. This structural motif provides a distinct set of chemical and biological properties that are not observed in similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H9N3O2S/c1-6-8(13)11-9(15-6)12-10-5-7-3-2-4-14-7/h2-6H,1H3,(H,11,12,13)/b10-5+ |
InChI Key |
SWYRUTDRRGAEEA-BJMVGYQFSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N/N=C/C2=CC=CO2)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=CO2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.